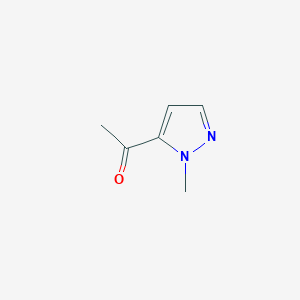

1-(1-methyl-1H-pyrazol-5-yl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylpyrazol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5(9)6-3-4-7-8(6)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNMMULCZUAIHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=NN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426892 | |

| Record name | 1-(1-methyl-1H-pyrazol-5-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137890-05-2 | |

| Record name | 1-(1-methyl-1H-pyrazol-5-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(1-methyl-1H-pyrazol-5-yl)ethanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 1-(1-methyl-1H-pyrazol-5-yl)ethanone, including its synthesis, spectral characteristics, reactivity, and potential applications in the field of medicinal chemistry. As a key building block in the synthesis of more complex molecules, a thorough understanding of this compound is essential for its effective utilization in research and drug discovery.

Physicochemical Properties

This compound is a substituted pyrazole derivative with a molecular formula of C₆H₈N₂O.[1] Its core structure consists of a 1-methylpyrazole ring acetylated at the 5-position. The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 137890-05-2 | [1] |

| Molecular Formula | C₆H₈N₂O | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| Appearance | Not specified (likely a solid) | Inferred |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Not specified |

Synthesis of this compound

A logical approach for the synthesis of the target molecule would involve the reaction of a suitable β-diketone equivalent with methylhydrazine.

Proposed Synthetic Protocol:

This protocol is adapted from general procedures for pyrazole synthesis.[2][3]

Step 1: Preparation of the Hydrazone Intermediate

-

Dissolve the starting β-dicarbonyl compound (e.g., a protected form of acetylacetaldehyde) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

-

Add an equimolar amount of methylhydrazine dropwise to the solution at room temperature with stirring.

-

Continue stirring the reaction mixture for 2-4 hours to ensure the complete formation of the hydrazone intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 2: Cyclization to the Pyrazole Ring

-

To the solution containing the hydrazone, add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid or hydrochloric acid).

-

Heat the reaction mixture to reflux for 4-6 hours. The cyclization process involves the intramolecular attack of the second nitrogen of the hydrazine onto the remaining carbonyl group, followed by dehydration to form the aromatic pyrazole ring.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

Step 3: Purification

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Causality Behind Experimental Choices:

-

Solvent: Ethanol and methanol are commonly used as they are polar protic solvents that can facilitate both the formation of the hydrazone and the subsequent cyclization.

-

Catalyst: An acid catalyst is employed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus promoting the intramolecular nucleophilic attack by the nitrogen atom during the cyclization step.

-

Reflux: Heating the reaction mixture provides the necessary activation energy for the cyclization and dehydration steps to proceed at a reasonable rate.

Caption: Proposed workflow for the synthesis of this compound.

Spectral Analysis

Detailed and verified spectral data for this compound are not widely published. However, based on the known spectra of related pyrazole derivatives and general principles of spectroscopy, the expected spectral characteristics can be predicted.

Mass Spectrometry (MS)

A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for this compound.[4][5] The mass spectrum would be expected to show a molecular ion peak (M+) at m/z = 124, corresponding to the molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

-

Methyl protons (N-CH₃): A singlet at approximately 3.8-4.2 ppm.

-

Acetyl protons (-COCH₃): A singlet at approximately 2.4-2.7 ppm.

-

Pyrazole ring protons: Two doublets in the aromatic region (approximately 6.0-8.0 ppm), corresponding to the two protons on the pyrazole ring. The coupling constant between these two protons would be in the range of 2-3 Hz.

¹³C NMR: The carbon NMR spectrum would provide information about the carbon framework.

-

Carbonyl carbon (-C=O): A signal in the downfield region, typically around 190-200 ppm.

-

Pyrazole ring carbons: Signals in the aromatic region, typically between 100-150 ppm.

-

Methyl carbon (N-CH₃): A signal in the aliphatic region, around 35-40 ppm.

-

Acetyl methyl carbon (-COCH₃): A signal in the aliphatic region, around 25-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

-

C=O stretch (ketone): A strong absorption band in the region of 1680-1700 cm⁻¹.

-

C=N and C=C stretches (pyrazole ring): Absorptions in the region of 1400-1600 cm⁻¹.

-

C-H stretches (methyl and aromatic): Absorptions in the region of 2850-3100 cm⁻¹.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the presence of the pyrazole ring and the acetyl group.

Reactivity of the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle and can undergo electrophilic aromatic substitution reactions. The position of substitution will be directed by the existing substituents. The N-methyl group is an activating group, while the acetyl group is a deactivating group. Electrophilic attack is most likely to occur at the C4 position of the pyrazole ring.[1]

Reactivity of the Acetyl Group

The carbonyl group of the acetyl moiety is susceptible to nucleophilic attack. This allows for a variety of chemical transformations, such as:

-

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).

-

Oxidation: The methyl group of the acetyl moiety can be oxidized under certain conditions.

-

Condensation Reactions: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate, which can then participate in aldol-type condensation reactions.

Caption: Potential reaction pathways for this compound.

Applications in Drug Development

Pyrazole and its derivatives are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities.[1][2] These activities include antimicrobial, anti-inflammatory, analgesic, and anticancer properties. While specific pharmacological studies on this compound are not extensively reported, its structural features suggest its potential as a valuable intermediate in the synthesis of novel therapeutic agents.

The presence of the reactive acetyl group allows for the facile introduction of various pharmacophores, enabling the generation of libraries of compounds for high-throughput screening. The pyrazole core itself can interact with various biological targets, and modifications at the acetyl group can be used to modulate the potency, selectivity, and pharmacokinetic properties of the resulting molecules.

For instance, derivatives of this compound could be explored as:

-

Enzyme inhibitors: The pyrazole scaffold is present in several known enzyme inhibitors.

-

Receptor agonists or antagonists: Modification of the side chain can lead to compounds that interact with specific receptors.

-

Antimicrobial agents: The pyrazole nucleus is a common feature in many antimicrobial compounds.[6]

The development of novel pyrazole-based drugs often involves the synthesis of a diverse range of derivatives, and this compound represents a key starting material for such endeavors.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. While detailed experimental data for this specific molecule are somewhat limited in the public domain, its chemical properties and reactivity can be reliably inferred from the well-established chemistry of pyrazoles and ketones. This guide provides a foundational understanding of this compound, which should serve as a valuable resource for researchers working in drug discovery and development. Further experimental investigation into the synthesis, reactivity, and biological activity of this compound is warranted to fully explore its potential.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-(1-methyl-1H-pyrazol-5-yl)ethanone

Introduction

1-(1-methyl-1H-pyrazol-5-yl)ethanone is a key heterocyclic ketone that serves as a versatile building block in medicinal chemistry and drug development. Its substituted pyrazole core is a prevalent motif in a wide array of pharmacologically active compounds. The presence of both a reactive acetyl group and a stable N-methylated pyrazole ring allows for diverse functionalization, making it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the synthetic pathways to this compound, delving into the underlying chemical principles, offering detailed experimental protocols, and presenting a comparative analysis of different synthetic strategies.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule suggests two primary bond disconnections, leading to two main synthetic strategies. The first involves the formation of the pyrazole ring from acyclic precursors, while the second focuses on the modification of a pre-existing pyrazole scaffold.

Caption: Retrosynthetic analysis of this compound.

Strategy 1: Pyrazole Ring Synthesis via Cyclocondensation

This classical and widely employed approach relies on the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] In this case, methylhydrazine is the clear choice to introduce the N-methyl group. The key challenge in this strategy is the regioselectivity of the cyclization. The reaction of an unsymmetrical 1,3-dicarbonyl compound with methylhydrazine can potentially yield two regioisomers.

Strategy 2: Functionalization of a Pre-formed Pyrazole Ring

This strategy begins with a simpler, readily available pyrazole, such as 1-methyl-1H-pyrazole, and introduces the acetyl group in a subsequent step. This approach can offer better control over the substitution pattern, provided that the functionalization reaction is regioselective. Friedel-Crafts acylation or related reactions are the most probable methods for introducing the acetyl group.

Synthetic Pathway I: Cyclocondensation of a 1,3-Diketone with Methylhydrazine

This pathway is a robust and scalable method for the synthesis of this compound. It proceeds through the formation of a 1,3-diketone, which is then cyclized with methylhydrazine.

Caption: Workflow for the synthesis via cyclocondensation.

Experimental Protocol: One-Pot Synthesis from Acetone and Acetyl Chloride

This one-pot procedure is an efficient method for the in-situ generation of the 1,3-diketone followed by cyclization.[2]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Acetone | 58.08 | 14.6 mL | 0.2 mol |

| Lithium bis(trimethylsilyl)amide (LiHMDS) | 167.33 | 210 mL (1.0 M in THF) | 0.21 mol |

| Acetyl chloride | 78.50 | 7.1 mL | 0.1 mol |

| Toluene, dry | - | 500 mL | - |

| Acetic acid | 60.05 | 20 mL | - |

| Ethanol | 46.07 | 100 mL | - |

| Tetrahydrofuran (THF) | 72.11 | 50 mL | - |

| Methylhydrazine | 46.07 | 5.3 mL | 0.1 mol |

| 1.0 M Sodium hydroxide (NaOH) | 40.00 | As needed | - |

| Ethyl acetate (EtOAc) | 88.11 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous sodium sulfate (Na2SO4) | 142.04 | As needed | - |

Procedure:

-

To a dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add acetone (14.6 mL, 0.2 mol) and dry toluene (500 mL).

-

Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

-

Add LiHMDS (210 mL of a 1.0 M solution in THF, 0.21 mol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

Stir the resulting enolate solution for an additional 30 minutes at 0 °C.

-

Add acetyl chloride (7.1 mL, 0.1 mol) in one portion via syringe.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Add acetic acid (20 mL) to quench the reaction, followed by ethanol (100 mL) and THF (50 mL) to create a homogeneous solution.

-

Add methylhydrazine (5.3 mL, 0.1 mol) and heat the mixture to a gentle reflux for 2 hours. Monitor the reaction by TLC or LCMS until the diketone intermediate is consumed.

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 1.0 M NaOH solution (200 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a crystalline solid.

Synthetic Pathway II: Acylation of 1-Methyl-1H-pyrazole

This pathway offers an alternative route that may provide better regiocontrol, as the substitution pattern is determined by the selectivity of the acylation reaction on the pre-formed 1-methyl-1H-pyrazole ring.

Caption: Workflow for the synthesis via pyrazole acylation.

Experimental Protocol: Acylation of 1-Methyl-1H-pyrazole

This protocol is adapted from procedures for the acylation of similar heterocyclic systems.[3]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Methyl-1H-pyrazole | 82.10 | 8.21 g | 0.1 mol |

| Acetyl chloride | 78.50 | 8.5 mL | 0.12 mol |

| Aluminum chloride (AlCl3) | 133.34 | 16.0 g | 0.12 mol |

| Dichloromethane (DCM), dry | - | 200 mL | - |

| Hydrochloric acid (HCl), 1M | 36.46 | As needed | - |

| Saturated sodium bicarbonate (NaHCO3) | 84.01 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous magnesium sulfate (MgSO4) | 120.37 | As needed | - |

Procedure:

-

To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (16.0 g, 0.12 mol) and dry dichloromethane (100 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Add acetyl chloride (8.5 mL, 0.12 mol) dropwise to the suspension over 15 minutes.

-

Stir the mixture at 0 °C for 30 minutes to form the acylium ion complex.

-

In a separate flask, dissolve 1-methyl-1H-pyrazole (8.21 g, 0.1 mol) in dry dichloromethane (100 mL).

-

Add the 1-methyl-1H-pyrazole solution dropwise to the reaction mixture at 0 °C over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (20 mL).

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.4-7.5 (d, 1H, pyrazole-H), 6.2-6.3 (d, 1H, pyrazole-H), 3.9-4.0 (s, 3H, N-CH₃), 2.5-2.6 (s, 3H, COCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 190-192 (C=O), 140-142 (pyrazole-C), 130-132 (pyrazole-C), 110-112 (pyrazole-C), 38-40 (N-CH₃), 26-28 (COCH₃) |

| IR (KBr, cm⁻¹) | ν: ~1670 (C=O stretch), ~1550 (C=N stretch), ~2950 (C-H stretch) |

| Mass Spec. (EI) | m/z: 124 (M⁺), 109 (M⁺ - CH₃), 81 (M⁺ - COCH₃) |

Conclusion

The synthesis of this compound can be effectively achieved through two primary synthetic strategies: cyclocondensation of a 1,3-dicarbonyl precursor with methylhydrazine, and acylation of a pre-formed 1-methyl-1H-pyrazole ring. The choice of pathway will depend on the availability of starting materials, desired scale of the reaction, and considerations of regioselectivity. The one-pot cyclocondensation method is often favored for its operational simplicity and efficiency. Both routes, when carefully executed and followed by appropriate purification, provide access to this valuable heterocyclic building block, paving the way for its application in the synthesis of novel therapeutic agents.

References

Introduction: The Analytical Imperative for Heterocyclic Scaffolds

An In-depth Technical Guide to the Spectral Analysis of 1-(1-methyl-1H-pyrazol-5-yl)ethanone

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a cornerstone of innovation. Among these, pyrazole derivatives are of paramount importance due to their wide-ranging biological activities. The specific isomer, this compound, serves as a critical building block for more complex molecular architectures. Its precise structure and purity are non-negotiable prerequisites for its use in any synthetic pathway. Therefore, a robust and multi-faceted analytical characterization is not merely a procedural step but a foundational pillar of scientific integrity.

This guide provides an in-depth analysis of the core spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy—as they apply to the definitive identification of this compound. We will move beyond a simple recitation of data, delving into the causality behind experimental choices and the logic of spectral interpretation, equipping the research scientist with the expertise to validate this crucial molecule.

Mass Spectrometry (MS): Unveiling the Molecular Blueprint and Fragmentation Pathway

Mass spectrometry is the initial and most direct method for confirming the molecular weight and elemental composition of a synthesized compound. For this compound (C₆H₈N₂O), the expected exact mass is 124.0637 g/mol .[1] Electron Ionization (EI) is a common and effective technique for this type of small molecule, as it provides not only the molecular ion but also a reproducible fragmentation pattern that serves as a molecular fingerprint.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The choice of GC-MS is deliberate; it provides a dual layer of validation. The gas chromatography component separates the analyte from any residual solvents or impurities, ensuring that the resulting mass spectrum is of the pure compound.

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent such as dichloromethane or ethyl acetate (approx. 1 mg/mL).

-

GC Inlet: 1 µL of the sample is injected into the GC inlet, which is maintained at a high temperature (e.g., 250°C) to ensure rapid vaporization. A split injection mode is typically used to prevent column overloading.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column (e.g., a 30m, 0.25mm ID column with a 5% phenyl polysiloxane stationary phase). A temperature gradient program (e.g., starting at 50°C, holding for 2 minutes, then ramping to 280°C at 10°C/min) is used to elute the compound.

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This process dislodges an electron, forming a positively charged molecular ion (M⁺•).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the ions, generating a signal proportional to their abundance.

Data Presentation: Key Mass Fragments

The following table summarizes the key ions observed in the electron ionization mass spectrum of this compound.

| m/z | Proposed Fragment | Relative Intensity |

| 124 | [C₆H₈N₂O]⁺• (Molecular Ion, M⁺•) | High |

| 109 | [M - CH₃]⁺ | Moderate |

| 81 | [M - CH₃CO]⁺ or [C₄H₅N₂]⁺ | High |

| 68 | [C₃H₄N₂]⁺• | Moderate |

| 54 | [C₃H₄N]⁺ | Moderate |

| 43 | [CH₃CO]⁺ | High (Often Base Peak) |

Data synthesized from available pyrazole fragmentation patterns and spectral databases.[1][2][3]

Interpretation of the Fragmentation Pattern

The fragmentation of the molecular ion (m/z 124) provides a rich dataset for structural confirmation. The process is not random; bonds break in a predictable manner to form the most stable possible fragment ions.[4]

-

The Molecular Ion (M⁺•, m/z 124): The presence of a strong molecular ion peak is crucial as it confirms the molecular weight of the compound.[1]

-

Loss of a Methyl Radical (m/z 109): The peak at m/z 109 corresponds to the loss of a methyl radical (•CH₃) from the acetyl group, forming a stable acylium ion. This is a common fragmentation pathway for methyl ketones.

-

Loss of an Acetyl Radical (m/z 81): The cleavage of the bond between the pyrazole ring and the carbonyl carbon results in the loss of an acetyl radical (•COCH₃), leading to the formation of the 1-methyl-1H-pyrazolyl cation at m/z 81. This is often a prominent peak.

-

The Acylium Ion (m/z 43): Conversely, charge retention on the acetyl fragment results in the highly stable acylium ion [CH₃CO]⁺ at m/z 43. Due to its stability, this is frequently the base peak in the spectrum.

-

Ring Fragmentation (m/z 68, 54): Heterocyclic rings can undergo complex rearrangements and fragmentations. The loss of N₂ and subsequent rearrangements are known pathways for pyrazoles, leading to various smaller fragments.[3][5]

Visualization: Proposed Fragmentation Pathway

Caption: Key fragmentation pathways of this compound under EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can assemble the molecular structure piece by piece.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

A self-validating protocol involves acquiring a suite of experiments to unambiguously assign all signals.

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as its residual peak must not obscure analyte signals. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a broadband proton-decoupled ¹³C spectrum. Because the natural abundance of ¹³C is low (~1.1%), more scans are required (e.g., 1024 or more). A longer relaxation delay may be needed for quaternary carbons.

-

2D NMR (Optional but Recommended): For unequivocal assignment, acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables present the predicted chemical shifts (δ) in ppm relative to TMS. These predictions are based on established chemical shift ranges for pyrazole derivatives and the electronic effects of the substituents.[6][7][8][9]

Table: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4 - 7.6 | Doublet (d) | 1H | H-3 (pyrazole ring) |

| ~ 6.3 - 6.5 | Doublet (d) | 1H | H-4 (pyrazole ring) |

| ~ 3.9 - 4.1 | Singlet (s) | 3H | N-CH₃ |

| ~ 2.5 - 2.7 | Singlet (s) | 3H | CO-CH₃ |

Table: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 188 - 192 | C=O |

| ~ 142 - 145 | C-5 (pyrazole ring) |

| ~ 138 - 141 | C-3 (pyrazole ring) |

| ~ 110 - 113 | C-4 (pyrazole ring) |

| ~ 38 - 41 | N-CH₃ |

| ~ 27 - 30 | CO-CH₃ |

Interpretation of NMR Spectra

¹H NMR Spectrum:

-

Ring Protons: The pyrazole ring protons appear in the aromatic region. The proton at the C-3 position is expected to be downfield (~7.4-7.6 ppm) due to the anisotropic effect of the neighboring nitrogen and the carbonyl group. The proton at the C-4 position will be further upfield (~6.3-6.5 ppm). They will appear as doublets due to coupling to each other (³JHH ≈ 2-3 Hz).

-

N-Methyl Protons: The singlet at ~3.9-4.1 ppm integrating to 3H is characteristic of the methyl group attached to the ring nitrogen.

-

Acetyl Protons: The singlet at ~2.5-2.7 ppm integrating to 3H is assigned to the methyl protons of the acetyl group.

¹³C NMR Spectrum:

The broadband-decoupled ¹³C NMR spectrum is expected to show 6 distinct signals, corresponding to the 6 unique carbon atoms in the molecule, confirming the molecular symmetry.[10][11]

-

Carbonyl Carbon: The signal furthest downfield (~188-192 ppm) is unambiguously assigned to the carbonyl carbon of the ketone.[12]

-

Ring Carbons: The three carbons of the pyrazole ring will have distinct chemical shifts. C-5, being attached to the electron-withdrawing acetyl group and nitrogen, will be downfield (~142-145 ppm). C-3 will also be in the aromatic region (~138-141 ppm). C-4, the only CH in the ring, will be the most upfield of the ring carbons (~110-113 ppm).

-

Methyl Carbons: The N-methyl carbon (~38-41 ppm) and the acetyl methyl carbon (~27-30 ppm) will appear in the aliphatic region of the spectrum.

Visualization: Key NMR Workflow

Caption: A logical workflow for the unambiguous structural elucidation of the molecule by NMR.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, rapid, and reliable method that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and running a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce a transmittance or absorbance spectrum.

Data Presentation: Predicted Characteristic IR Absorption Bands

The following table lists the expected IR absorption bands for this compound based on its functional groups and data from related pyrazole compounds.[7][13][14]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~ 3100 - 3150 | C-H Stretch (Aromatic/Heteroaromatic) | Medium-Weak |

| ~ 2950 - 3000 | C-H Stretch (Aliphatic, CH₃) | Medium |

| ~ 1660 - 1680 | C=O Stretch (Aryl Ketone) | Strong |

| ~ 1520 - 1580 | C=N and C=C Stretch (Pyrazole Ring) | Medium-Strong |

| ~ 1400 - 1450 | C-H Bend (CH₃) | Medium |

| ~ 1360 | C-H Bend (Symmetric, CO-CH₃) | Strong |

Interpretation of the IR Spectrum

The IR spectrum serves as a quick and effective confirmation of the key functional groups.

-

C=O Stretch: The most prominent and diagnostic peak will be the strong absorption in the 1660-1680 cm⁻¹ region, which is characteristic of a conjugated ketone (aryl ketone).[14] Its position, slightly lower than a typical aliphatic ketone (~1715 cm⁻¹), confirms the electronic conjugation with the pyrazole ring.

-

C-H Stretches: The spectrum will show absorptions above 3000 cm⁻¹ for the C-H bonds on the pyrazole ring and below 3000 cm⁻¹ for the C-H bonds of the two methyl groups.

-

Ring Vibrations: The absorptions in the 1520-1580 cm⁻¹ range are characteristic of the stretching vibrations of the C=N and C=C bonds within the pyrazole ring, confirming the presence of the heterocyclic core.[13]

-

"Fingerprint" Region: The region below 1500 cm⁻¹ contains a complex pattern of bending and stretching vibrations that are unique to the molecule as a whole and serves as a valuable "fingerprint" for comparison against a reference standard.

Conclusion

The structural elucidation of this compound is a clear demonstration of the synergy between modern spectroscopic techniques. Mass spectrometry confirms the molecular weight and provides a characteristic fragmentation fingerprint. NMR spectroscopy offers an unambiguous map of the carbon and proton skeleton, confirming the specific isomeric arrangement. Finally, infrared spectroscopy provides rapid verification of the essential functional groups. By employing these techniques in a coordinated workflow, researchers and drug development professionals can establish the identity and purity of this vital chemical building block with the highest degree of scientific confidence.

References

- 1. spectrabase.com [spectrabase.com]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Proton NMR Table [www2.chemistry.msu.edu]

- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 14. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one [mdpi.com]

1-(1-methyl-1H-pyrazol-5-yl)ethanone mechanism of action

As a Senior Application Scientist, it is imperative to address the current scientific landscape for any given compound with both precision and transparency. For 1-(1-methyl-1H-pyrazol-5-yl)ethanone , the existing body of public scientific literature primarily documents its role as a chemical intermediate in the synthesis of more complex molecules. Specifically, it has been cited in patents as a building block for compounds with potential insecticidal properties and for those designed to modulate GABA-A receptors.

Therefore, this technical guide is structured as a strategic roadmap for researchers and drug development professionals. It will not simply catalog established facts, but will instead provide a comprehensive, hypothesis-driven framework for elucidating the potential biological activity and mechanism of action of this compound from first principles. We will leverage knowledge of its structural class—the pyrazoles, a well-known pharmacophore—to inform our approach. This document will serve as a complete methodological playbook, from initial hypothesis generation to target validation and mechanistic confirmation.

Part 1: Hypothesis Generation from Structural Precedent

The pyrazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs with diverse mechanisms of action. Its derivatives are known to target a wide array of biological entities. Given that this compound is a precursor for GABA-A receptor modulators, our primary hypothesis will center on the nervous system.

Primary Hypothesis: Based on its documented use as a synthetic precursor, this compound may act as a modulator of ion channels, particularly GABA-A receptors.

Secondary Hypotheses:

-

Enzyme Inhibition: The acetyl group on the pyrazole ring could interact with the active sites of various enzymes, such as cyclooxygenases (COX), kinases, or metabolic enzymes.

-

Receptor Agonism/Antagonism: The molecule could function as a ligand for other classes of receptors beyond ion channels.

Our initial experimental design will therefore be broad, aiming to test these hypotheses in parallel.

Part 2: A Phased Experimental Workflow for Mechanism of Action (MoA) Elucidation

We will employ a three-stage workflow designed for progressive and logical MoA discovery. This ensures that resources are used efficiently and that each step provides a clear "Go/No-Go" decision point.

Caption: A three-stage workflow for elucidating the mechanism of action.

Stage 1 Protocol: High-Throughput Electrophysiology for GABA-A Receptor Modulation

This protocol is designed to directly test our primary hypothesis. We will use an automated patch-clamp system to assess the effect of the compound on human GABA-A receptor subtypes expressed in a stable cell line (e.g., HEK293).

Methodology:

-

Cell Culture: Culture HEK293 cells stably expressing the human GABA-A receptor (e.g., α1β2γ2 subtype) under standard conditions (37°C, 5% CO2).

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute to create a concentration range from 1 nM to 100 µM in extracellular buffer.

-

Automated Patch-Clamp Assay:

-

Harvest cells and prepare a single-cell suspension.

-

Load the cell suspension, intracellular solution, extracellular solution, and compound plate onto the automated patch-clamp platform (e.g., a QPatch or Patchliner system).

-

Establish stable whole-cell recordings with a high seal resistance (>1 GΩ).

-

Agonist Mode Test: Apply the compound at various concentrations alone to test for direct activation of the receptor.

-

Modulator Mode Test: Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline current. Co-apply the test compound with the EC20 GABA to assess for positive or negative allosteric modulation.

-

-

Data Analysis:

-

Measure the peak current amplitude in response to each compound concentration.

-

Normalize the response to the maximal GABA-evoked current.

-

Plot concentration-response curves and fit to a four-parameter logistic equation to determine EC50 (for agonists) or IC50 (for inhibitors/negative modulators).

-

Data Interpretation Table:

| Experimental Outcome | Interpretation | Next Step |

| Dose-dependent increase in current (Agonist) | Compound directly activates GABA-A receptors. | Stage 2: Biophysical Binding Assays |

| Potentiation of GABA-evoked current (PAM) | Compound is a Positive Allosteric Modulator. | Stage 2: Biophysical Binding Assays |

| Inhibition of GABA-evoked current (NAM) | Compound is a Negative Allosteric Modulator. | Stage 2: Biophysical Binding Assays |

| No significant effect up to 100 µM | Primary hypothesis is not supported. | Stage 2: Affinity-Based Target ID |

Stage 2 Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

If a target is identified (either GABA-A or another protein from an unbiased screen), CETSA is a critical step to confirm that the compound directly binds to its proposed target within the complex environment of a living cell.

Methodology:

-

Cell Culture and Treatment: Grow a relevant cell line (e.g., neuronal cell line if the target is neurological) to ~80% confluency. Treat cells with the vehicle (DMSO) or a high concentration of this compound (e.g., 10x the EC50/IC50) for 1 hour at 37°C.

-

Thermal Challenge:

-

Harvest the cells by gentle scraping and resuspend in a lysis buffer containing protease inhibitors.

-

Aliquot the cell lysate into a PCR plate.

-

Heat the plate across a temperature gradient (e.g., from 40°C to 68°C) for 3 minutes using a thermal cycler.

-

-

Protein Separation:

-

Cool the plate on ice for 3 minutes.

-

Separate the soluble protein fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation (20,000 x g for 20 minutes at 4°C).

-

-

Quantification:

-

Collect the supernatant (soluble fraction).

-

Quantify the amount of the target protein remaining in the soluble fraction at each temperature point using Western Blot or an ELISA-based method.

-

-

Data Analysis:

-

For both vehicle and compound-treated samples, plot the percentage of soluble target protein against temperature.

-

Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm) of the protein under each condition.

-

Interpreting the CETSA Curve Shift:

Caption: A positive CETSA result showing a thermal shift (ΔTm > 0).

A significant shift in the melting curve to a higher temperature (Tm2 > Tm1) in the presence of the compound is strong evidence of direct target engagement in a cellular context.

Part 3: Concluding Remarks and Future Directions

The pathway to elucidating the mechanism of action for a novel compound like this compound is a systematic process of hypothesis testing, target identification, and rigorous validation. This guide provides the foundational framework and key protocols necessary to embark on this discovery process.

Should the primary hypothesis involving GABA-A receptors prove fruitful, future work would involve exploring subtype selectivity, the nature of the binding site through mutagenesis studies, and assessing the compound's effects in preclinical models of neurological disorders. If, however, a novel target is identified through unbiased screening, a completely new avenue of biology will be opened, requiring a dedicated program to understand its physiological role and therapeutic potential.

This structured approach, grounded in established methodologies, provides the most reliable path to transforming a simple chemical entity into a well-understood pharmacological tool.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

An In-Depth Technical Guide to the Potential Biological Activity of 1-(1-methyl-1H-pyrazol-5-yl)ethanone

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging in various non-covalent interactions with biological targets.[1] This has led to the development of numerous clinically successful drugs across a wide range of therapeutic areas. Pyrazole derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][2][3][4]

This guide focuses on This compound (CAS: 137890-05-2), a simple yet potent building block for the synthesis of more complex, biologically active molecules.[5] While direct biological data on this specific precursor is limited, its chemical structure presents a strategic starting point for drug design. The methyl group at the N1 position provides metabolic stability, and the acetyl group at C5 is a key reactive handle for chemical elaboration. This document will explore the scientifically-grounded potential of this compound, outlining rationales and detailed experimental workflows for investigating its utility in three primary domains: oncology, infectious diseases, and enzyme inhibition.

Part 1: Investigating the Anticancer Potential

The development of pyrazole derivatives as anticancer agents is a highly active area of research.[2][6] These compounds have been shown to target a multitude of critical pathways involved in cancer progression, including protein kinases (e.g., EGFR, VEGFR-2, CDK2), tubulin polymerization, and apoptosis induction.[2][6][7] The structure of this compound serves as an ideal scaffold for creating libraries of compounds aimed at these targets.

Scientific Rationale & Strategy

The core hypothesis is that the ethanone functional group can be leveraged to synthesize derivatives, such as chalcones, Schiff bases, or hydrazones, which can introduce additional pharmacophoric features necessary for binding to anticancer targets.[8][9] For instance, condensation with aromatic aldehydes can yield chalcone-like structures known to inhibit tubulin polymerization or induce apoptosis.[9]

Our investigative strategy follows a hierarchical screening cascade, beginning with broad cytotoxicity screening and progressing to specific mechanism-of-action (MoA) studies for promising lead compounds.

Caption: High-throughput screening workflow for anticancer drug discovery.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol is foundational for assessing the cytotoxic effects of newly synthesized compounds.[10][11] The MTT assay measures the metabolic activity of cells, which correlates with the number of viable cells.[11]

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., MCF-7, A549, HepG2) in appropriate media until they reach ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of each test derivative in DMSO.

-

Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions.

-

Include controls: vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48 or 72 hours.[10]

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]

-

-

Data Acquisition:

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[12]

-

Data Presentation: Hypothetical Cytotoxicity Results

| Compound | Derivative Type | HCT-116 IC₅₀ (µM)[2] | MCF-7 IC₅₀ (µM)[2] | HepG2 IC₅₀ (µM)[2] |

| Doxorubicin | Standard Drug | 0.8 ± 0.1 | 0.95 ± 0.2[2] | 1.2 ± 0.3 |

| PZ-CH1 | Chalcone | 5.2 ± 0.6 | 7.8 ± 1.1 | 6.5 ± 0.9 |

| PZ-HY2 | Hydrazone | > 100 | > 100 | 89.4 ± 9.2 |

| PZ-SB3 | Schiff Base | 2.1 ± 0.4 | 3.5 ± 0.5 | 15.7 ± 2.5 |

Part 2: Exploring the Antimicrobial Potential

Heterocyclic compounds, particularly those containing pyrazole and oxadiazole rings, are well-documented for their antimicrobial activities.[13][14][15] The synthesis of derivatives from this compound, especially those incorporating other heterocyclic systems, presents a promising strategy for developing novel antibacterial and antifungal agents.[13][16]

Scientific Rationale & Strategy

The ethanone group is a versatile synthon. For example, it can be converted to an acetohydrazide, which can then be cyclized with various reagents to form 1,3,4-oxadiazoles or other heterocycles.[13][14] This molecular hybridization approach aims to combine the known antimicrobial properties of the pyrazole core with those of other bioactive moieties to achieve synergistic or enhanced activity. The primary screening method involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.[10][17]

References

- 1. pharmatutor.org [pharmatutor.org]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]

- 3. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. benchchem.com [benchchem.com]

- 11. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. noblelifesci.com [noblelifesci.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. meddocsonline.org [meddocsonline.org]

- 16. orientjchem.org [orientjchem.org]

- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: The Potential of 1-(1-methyl-1H-pyrazol-5-yl)ethanone as a Scaffold for Novel Proteomic Probes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole moiety is a privileged scaffold in medicinal chemistry, frequently appearing in FDA-approved drugs and clinical candidates, particularly as a core component of protein kinase inhibitors.[1][2][3] This document explores the untapped potential of a simple pyrazole-containing building block, 1-(1-methyl-1H-pyrazol-5-yl)ethanone, as a versatile starting point for the synthesis of sophisticated chemical probes for proteomic applications. While this specific compound is not yet established in proteomics literature, its inherent chemical features present a compelling case for its development into activity-based probes (ABPs) for enzyme profiling and photo-cross-linkers for mapping protein-protein interactions. This guide provides a scientifically grounded, forward-looking perspective on the design, synthesis, and application of such novel probes, complete with detailed hypothetical protocols for their use in cutting-edge chemical proteomics workflows.

The Pyrazole Scaffold: A Foundation for Proteomic Tool Development

The five-membered pyrazole ring is a cornerstone of modern drug discovery. Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability have made it a favored scaffold for targeting a wide range of proteins.[1] Notably, a significant number of ATP-competitive kinase inhibitors leverage the pyrazole core to achieve high potency and selectivity.[3] This established bioactivity provides a strong rationale for repurposing the pyrazole scaffold from a therapeutic context to a diagnostic and research-oriented one, specifically for the creation of chemical probes to explore the proteome.[4]

This compound is an ideal starting material for this endeavor. It possesses two key functional handles: the pyrazole ring system, which can serve as a recognition element for protein binding, and a ketone group, which is readily amenable to chemical modification for the attachment of reactive groups and reporter tags.

Proposed Application I: An Activity-Based Probe for Kinase Profiling

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes reactive chemical probes to assess the functional state of enzymes within complex biological systems.[5][6] We propose the derivatization of this compound into a novel activity-based probe for the targeted profiling of protein kinases.

Probe Design and Synthesis Strategy

A typical activity-based probe consists of three key components: a recognition element, a reactive group (or "warhead"), and a reporter tag.[4][6] Our proposed probe, "Pyr-ABP-1," would be synthesized from this compound as outlined below.

Synthetic Workflow for Pyr-ABP-1

Caption: Proposed synthetic route to Pyr-ABP-1.

-

Recognition Element: The 1-methyl-1H-pyrazole core serves as the primary recognition element, designed to bind to the ATP pocket of various kinases.

-

Reporter Tag: A terminal alkyne group is introduced via reductive amination of the ketone. This alkyne serves as a versatile "click chemistry" handle for the subsequent attachment of a biotin tag (for enrichment) or a fluorophore (for imaging).

-

Reactive Group (Warhead): An acrylamide group is installed. This Michael acceptor can form a covalent bond with nucleophilic residues, such as cysteine, often found in or near the active sites of kinases.[7]

Proposed Mechanism of Action

The Pyr-ABP-1 probe is designed to function via a two-step mechanism:

-

Reversible Binding: The pyrazole scaffold directs the probe to the ATP-binding pocket of a kinase.

-

Covalent Modification: Once bound, the electrophilic acrylamide "warhead" is positioned to react with a nearby nucleophilic amino acid residue, forming an irreversible covalent bond. This effectively "tags" the active enzyme.

Mechanism of Kinase Labeling by Pyr-ABP-1

Caption: Two-step mechanism of target engagement.

Detailed Protocol: ABPP Workflow for Target Identification

This protocol outlines the use of the hypothetical Pyr-ABP-1 probe to identify its protein targets in a human cancer cell line.

Materials and Reagents

-

Cell Line: Human cancer cell line (e.g., K562, HeLa)

-

Lysis Buffer: PBS with 0.1% Triton X-100 and protease inhibitors

-

Pyr-ABP-1 Probe: 1 mM stock in DMSO

-

Click Chemistry Reagents:

-

Azide-PEG3-Biotin (1 mM in DMSO)

-

Copper (II) Sulfate (50 mM in H₂O)

-

Tris(2-carboxyethyl)phosphine (TCEP) (50 mM in H₂O)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (10 mM in DMSO)

-

-

Streptavidin-agarose beads

-

Wash Buffers: 1% SDS in PBS, 6 M Urea in PBS, PBS

-

Digestion Reagents: DTT, Iodoacetamide, Trypsin

-

Mass Spectrometer: High-resolution Orbitrap mass spectrometer

Experimental Workflow

Proteomic Workflow for Target ID with Pyr-ABP-1

Caption: ABPP workflow from cell lysate to data analysis.

Step-by-Step Protocol

-

Proteome Preparation:

-

Culture cells to ~80% confluency.

-

Harvest cells and wash twice with cold PBS.

-

Lyse cells in Lysis Buffer on ice for 20 minutes.

-

Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration using a BCA assay.

-

-

Probe Labeling:

-

Dilute the proteome to 1 mg/mL in PBS.

-

Add Pyr-ABP-1 to a final concentration of 10 µM. For competitive inhibition experiments, pre-incubate the lysate with a known kinase inhibitor for 30 minutes before adding the probe.

-

Incubate for 1 hour at room temperature.

-

-

Click Chemistry Reaction:

-

To the labeled proteome, add the following reagents to their final concentrations:

-

Azide-PEG3-Biotin: 100 µM

-

TCEP: 1 mM

-

TBTA: 100 µM

-

Copper (II) Sulfate: 1 mM

-

-

Incubate for 1 hour at room temperature with gentle shaking.

-

-

Enrichment of Labeled Proteins:

-

Pre-wash streptavidin-agarose beads with PBS.

-

Add the bead slurry to the reaction mixture and incubate for 1 hour at room temperature to capture biotinylated proteins.

-

Wash the beads sequentially with 1% SDS in PBS, 6 M Urea in PBS, and finally three times with PBS to remove non-specifically bound proteins.

-

-

On-Bead Tryptic Digestion:

-

Resuspend the beads in a buffer containing 50 mM ammonium bicarbonate.

-

Reduce disulfide bonds with DTT (10 mM) for 30 minutes at 56°C.

-

Alkylate cysteine residues with iodoacetamide (25 mM) for 20 minutes in the dark.

-

Add sequencing-grade trypsin and incubate overnight at 37°C.

-

Collect the supernatant containing the digested peptides.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture using a nano-LC system coupled to a high-resolution mass spectrometer.

-

Operate the mass spectrometer in a data-dependent acquisition mode to collect MS1 survey scans and MS2 fragmentation spectra.

-

Data Analysis and Expected Results

The raw mass spectrometry data will be searched against a human protein database (e.g., UniProt) using a search engine like MaxQuant or Sequest. The search parameters should include variable modifications for methionine oxidation and cysteine carbamidomethylation, as well as the mass of the Pyr-ABP-1 adduct on cysteine or other nucleophilic residues.

The output will be a list of proteins identified in the enriched sample. True targets of the probe should be significantly more abundant in the sample treated with the probe compared to a DMSO control. In competitive inhibition experiments, the signal for a true target should decrease when the proteome is pre-incubated with a known inhibitor.

Table 1: Example Data Output from ABPP Experiment

| Protein ID | Gene Name | Peptides Identified | Fold Enrichment (Probe vs. DMSO) | Fold Decrease (with Competitor) |

| P00533 | EGFR | 15 | 25.4 | 18.2 |

| P06239 | LCK | 11 | 18.9 | 12.5 |

| P00519 | ABL1 | 9 | 12.1 | 9.8 |

| P12931 | SRC | 8 | 10.5 | 7.3 |

| Q9Y478 | Unrelated | 2 | 1.2 | 1.1 |

Proposed Application II: A Photo-Cross-Linking Probe for Interaction Proteomics

For a more advanced application, the pyrazole scaffold can be modified to create a photo-cross-linking probe. This approach is designed to capture not just covalent interactions but also transient, non-covalent protein-protein interactions in situ.[8][9]

Probe Design

In this design, the acrylamide warhead would be replaced with a photo-activatable group, such as a diazirine. The synthesis would also incorporate an amine-reactive group (e.g., an NHS ester) to "plant" the probe onto a bait protein.

Photo-Cross-Linking Probe Design

Caption: Components of a hypothetical pyrazole-based photo-cross-linker.

Workflow

The workflow involves treating live cells with the probe, which will attach to proteins via the NHS ester. Upon UV irradiation, the diazirine generates a highly reactive carbene that will covalently cross-link to any nearby interacting proteins.[8] The cross-linked complexes can then be identified by mass spectrometry. This "plant-and-cast" strategy allows for the mapping of protein interaction networks in their native cellular environment.[9]

Conclusion

While this compound is a simple chemical, its structure is ripe with potential for the development of sophisticated tools for chemical proteomics. By leveraging the pyrazole core as a recognition scaffold, it is plausible to design and synthesize novel activity-based probes for enzyme profiling and photo-cross-linkers for interaction mapping. The protocols and strategies outlined in this document provide a conceptual framework for researchers to begin exploring this exciting avenue of probe development, potentially unlocking new insights into protein function and cellular signaling.

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteomic discovery of chemical probes that perturb protein complexes in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

The Versatility of 1-(1-methyl-1H-pyrazol-5-yl)ethanone: A Gateway to Bioactive Heterocycles

Introduction: The Strategic Value of the Pyrazole Nucleus

The pyrazole ring system is a cornerstone in medicinal and agricultural chemistry, prized for its metabolic stability and versatile substitution patterns that allow for fine-tuning of biological activity.[1][2] Molecules incorporating this five-membered nitrogen-containing heterocycle have demonstrated a vast spectrum of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[3] At the heart of synthesizing more complex pyrazole-containing entities lies the strategic use of functionalized building blocks. Among these, 1-(1-methyl-1H-pyrazol-5-yl)ethanone (CAS 137890-05-2) emerges as a particularly valuable synthon. Its structure, featuring a reactive acetyl group attached to a stable N-methylated pyrazole core, provides a robust handle for a variety of chemical transformations, making it an ideal starting point for the construction of diverse molecular libraries.

This guide provides an in-depth exploration of this compound as a building block in organic synthesis. We will delve into its key applications, supported by detailed, field-proven protocols and mechanistic insights to empower researchers in drug discovery and development.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 137890-05-2 | [4] |

| Molecular Formula | C₆H₈N₂O | [4] |

| Molecular Weight | 124.14 g/mol | [4] |

| Appearance | Solid | [5] |

| Boiling Point | 221°C at 760 mmHg | |

| Density | 1.11 g/cm³ |

Application I: Synthesis of Pyrazolyl-Chalcones via Claisen-Schmidt Condensation

The most prominent application of this compound is its use as the ketone component in the Claisen-Schmidt condensation.[6][7] This base-catalyzed reaction with various aromatic aldehydes provides a straightforward and high-yielding route to pyrazolyl-chalcones. These α,β-unsaturated ketones are not merely intermediates but often exhibit potent biological activities themselves and serve as crucial precursors for a multitude of heterocyclic systems.[3][8]

The reaction proceeds via the deprotonation of the α-carbon of the ethanone moiety to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration readily occurs, driven by the formation of a stable, extended conjugated system.

Caption: Workflow for Claisen-Schmidt condensation.

Protocol 1: General Procedure for the Synthesis of (E)-1-(1-methyl-1H-pyrazol-5-yl)-3-arylprop-2-en-1-one

This protocol is a representative procedure adapted from methodologies for analogous pyrazole derivatives.[9][10]

Materials:

-

This compound (1.0 eq)

-

Substituted aromatic aldehyde (1.0 - 1.1 eq)

-

Ethanol (or Methanol)

-

Aqueous Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution (e.g., 20-40%)

-

Crushed ice

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (15-20 mL per gram of ketone).

-

To this stirring solution, add the selected aromatic aldehyde (1.0-1.1 eq).

-

Cool the flask in an ice bath. Slowly add the aqueous NaOH or KOH solution dropwise while maintaining the temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice.

-

Acidify the mixture by slowly adding dilute HCl with constant stirring until the pH is neutral.

-

The precipitated solid (the chalcone product) is collected by vacuum filtration.

-

Wash the solid thoroughly with cold water to remove any inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure pyrazolyl-chalcone.

Causality and Insights:

-

Base Catalyst: A strong base like NaOH or KOH is essential to deprotonate the α-methyl group of the ketone, which has a pKa of around 19-20, forming the reactive enolate.[7]

-

Solvent: Ethanol or methanol are common solvents as they effectively dissolve the reactants and the base.

-

Temperature Control: Initial cooling is crucial to control the exothermic reaction and prevent unwanted side reactions, such as the Cannizzaro reaction of the aldehyde.

-

Workup: Pouring the reaction mixture into ice-water precipitates the water-insoluble chalcone, and subsequent neutralization ensures the product is in its neutral form for isolation.

Application II: Synthesis of Bioactive Heterocycles from Pyrazolyl-Chalcones

The true synthetic utility of pyrazolyl-chalcones lies in their role as versatile intermediates for constructing more complex, biologically active heterocyclic systems. The α,β-unsaturated ketone moiety is a Michael acceptor and contains two electrophilic centers, making it an ideal substrate for cyclocondensation reactions.

A) Synthesis of Pyrazolyl-Pyrimidines

Pyrazolyl-chalcones react with guanidine hydrochloride in the presence of a base to yield aminopyrimidines. These pyrazolo[1,5-a]pyrimidine scaffolds are known to possess significant anticancer activity.[11]

Caption: Synthesis of pyrimidines from chalcones.

B) Synthesis of Pyrazolyl-Pyridines

Reaction of pyrazolyl-chalcones with malononitrile in the presence of a base like sodium methoxide or ammonium acetate leads to the formation of substituted pyridines (or dihydropyridines).[9][12] This is a powerful method for accessing pyridine rings fused or linked to a pyrazole core.

C) Synthesis of Pyrazolyl-Pyrazolines

The most common transformation of chalcones is their reaction with hydrazine derivatives to form pyrazolines (dihydropyrazoles).[13][14] This reaction typically proceeds in an acidic medium (like acetic acid) or a basic medium. The resulting pyrazoline ring is a privileged scaffold in medicinal chemistry.

Protocol 2: Synthesis of a 1-acetyl-5-(1-methyl-1H-pyrazol-5-yl)-3-aryl-4,5-dihydro-1H-pyrazole

This protocol details the cyclization of a pyrazolyl-chalcone with hydrazine hydrate followed by acetylation, a common derivatization to enhance biological activity. The procedure is adapted from general methods for pyrazoline synthesis.[13]

Materials:

-

(E)-1-(1-methyl-1H-pyrazol-5-yl)-3-arylprop-2-en-1-one (1.0 eq)

-

Hydrazine hydrate (1.2 eq)

-

Glacial Acetic Acid

-

Ethanol

Procedure:

-

Suspend the pyrazolyl-chalcone (1.0 eq) in ethanol (20 mL).

-

Add hydrazine hydrate (1.2 eq) to the suspension.

-

Add a catalytic amount of glacial acetic acid (5-10 drops).

-

Reflux the reaction mixture for 6-8 hours, monitoring completion by TLC.

-

After cooling to room temperature, the intermediate pyrazoline may precipitate. If not, the volume can be reduced under vacuum.

-

To acetylate the pyrazoline, the crude intermediate is dissolved in excess glacial acetic acid and refluxed for 2-3 hours.

-

After cooling, the reaction mixture is poured into ice-water.

-

The resulting solid precipitate is collected by vacuum filtration, washed with water, and dried.

-

Purification is achieved by recrystallization from ethanol.

Application III: Halogenation at the α-Carbon

The methyl group of the ethanone moiety can be functionalized prior to condensation reactions. For instance, α-bromination provides a 2-bromo-1-(1-methyl-1H-pyrazol-5-yl)ethanone intermediate. This bromo-ketone is a potent electrophile, ready for substitution reactions to build more complex structures, such as quinoxalines, which are intermediates for kinase inhibitors like Erdafitinib.[6]

Protocol 3: Synthesis of 2-bromo-1-(1-methyl-1H-pyrazol-5-yl)ethanone

This is a representative protocol based on analogous bromination procedures.

Materials:

-

This compound (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Benzoyl Peroxide (catalytic amount)

-

Carbon Tetrachloride (CCl₄) or other suitable solvent

Procedure:

-

To a solution of this compound in CCl₄, add NBS (1.1 eq) and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture under inert atmosphere for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a water wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromo ketone, which can be used in the next step or purified by chromatography.

Biological Significance and Data

Derivatives synthesized from this compound have shown significant promise in medicinal chemistry. The resulting chalcones and their subsequent heterocyclic products frequently exhibit potent biological activities.

Anticancer Activity

Many pyrazole-based chalcones and their derivatives are evaluated for their cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key cellular processes like tubulin polymerization or the modulation of signaling pathways.[3]

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazolyl-Chalcone (analog) | MCF-7 (Breast) | 2.13 ± 0.80 | [3] |

| Pyrazolyl-Chalcone (analog) | PC-3 (Prostate) | 2.97 ± 0.88 | [3] |

| Thiophene-Pyrazolyl-Chalcone | PACA2 (Pancreatic) | 27.6 | [15][16] |

| Thiophene-Pyrazolyl-Chalcone | MCF7 (Breast) | 42.6 | [15][16] |

| Hybrid Chalcone-Pyrazoline | A549 (Lung) | 6.45 | [2] |

Antimicrobial Activity

The pyrazole nucleus is a well-established pharmacophore in antimicrobial agents. Chalcones and pyrazolines derived from pyrazole-ethanones often display significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Furan-Chalcone (analog) | Staphylococcus aureus | 256 | [1] |

| Furan-Chalcone (analog) | Escherichia coli | 512 | [1] |

| Isoxazole-Chalcone (analog) | S. aureus, E. coli | 1 | |

| Pyrazoline Derivative | S. aureus | 12.5 - 25 | [11] |

Conclusion

This compound is a high-value, versatile building block for organic synthesis. Its facile conversion into pyrazolyl-chalcones via the Claisen-Schmidt condensation opens a gateway to a vast chemical space of biologically relevant molecules, including pyrimidines, pyridines, and pyrazolines. The protocols and insights provided herein demonstrate the straightforward yet powerful transformations that this synthon can undergo, making it an indispensable tool for researchers and professionals in the fields of drug discovery and materials science. The consistent emergence of potent anticancer and antimicrobial agents from this scaffold underscores its strategic importance in developing next-generation therapeutics.

References

- 1. Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hybrid chalcone-pyrazoline derivatives: synthesis and in silico evaluation for anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(1-(4-Bromophenyl)-5-methyl-1H-pyrazol-4-yl)ethanone | Sigma-Aldrich [sigmaaldrich.com]

- 5. CN112079816A - Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline - Google Patents [patents.google.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the In Vitro Evaluation of 1-(1-methyl-1H-pyrazol-5-yl)ethanone

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Pyrazole Derivatives

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1] Derivatives of pyrazole have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[2][3] Several FDA-approved drugs, particularly tyrosine kinase inhibitors, incorporate the pyrazole moiety, underscoring its significance in oncology. The anticancer mechanisms of pyrazole derivatives are diverse, often involving the inhibition of critical cellular targets such as tubulin, Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[3][4]

This document provides a comprehensive experimental framework for the initial in vitro characterization of 1-(1-methyl-1H-pyrazol-5-yl)ethanone , a novel pyrazole derivative. Given the established anticancer potential of this compound class, the following protocols are designed to assess its cytotoxic effects on cancer cell lines and to elucidate its preliminary mechanism of action through apoptosis and cell cycle analysis. These protocols are intended to serve as a robust starting point for researchers investigating the therapeutic potential of this and similar molecules.

PART 1: Compound Handling and Preparation

Solubility and Stock Solution Preparation

The successful application of any compound in cell-based assays hinges on its proper solubilization. Most small organic molecules, including pyrazole derivatives, exhibit poor solubility in aqueous media but are readily soluble in dimethyl sulfoxide (DMSO).[5]

Protocol for Stock Solution Preparation:

-